4-Chlorobenzene-1,2-diamine dihydrochloride

Physicochemical characterization Salt selection Procurement specification

Researchers synthesizing 5-chlorobenzimidazole libraries face inconsistent yields and isomeric mixtures with the free base. This dihydrochloride salt eliminates organic co-solvent requirements, delivering an 81% reduction yield-6 points higher than unsubstituted analogs-and exclusive 5-chloro regiospecificity. Key supply advantages: • Removes chromatographic purification burden, lowering cost per compound. • Stable, non-air-sensitive crystalline solid with elevated melting point (248-253 °C). • Validated by co-crystal structure (PDB 4YRJ) for fragment-based Chagas disease programs.

Molecular Formula C6H9Cl3N2
Molecular Weight 215.5 g/mol
CAS No. 57803-83-5
Cat. No. B3145644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzene-1,2-diamine dihydrochloride
CAS57803-83-5
Molecular FormulaC6H9Cl3N2
Molecular Weight215.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)N)N.Cl.Cl
InChIInChI=1S/C6H7ClN2.2ClH/c7-4-1-2-5(8)6(9)3-4;;/h1-3H,8-9H2;2*1H
InChIKeyPAJLOJPTPBTVNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorobenzene-1,2-diamine Dihydrochloride: Physicochemical and Structural Profile


4-Chlorobenzene-1,2-diamine dihydrochloride (CAS 57803-83-5) is the stable dihydrochloride salt of 4-chloro-o-phenylenediamine, a halogenated aromatic ortho-diamine [1]. The free base (CAS 95-83-0) is a brown crystalline powder with a melting point of 70–73 °C and limited aqueous solubility (~16 g/L at 20 °C), whereas the dihydrochloride salt exhibits a substantially elevated melting point (248–253 °C), enhanced water solubility, and improved storage stability under dry, refrigerated conditions (2–8 °C) [2]. The compound serves as a versatile building block for benzimidazole synthesis, coordination chemistry, and fragment-based drug discovery, with the 4-chloro substituent imparting distinct regiospecificity and electronic properties not replicated by 4-methyl, 4-fluoro, 4-nitro, or unsubstituted analogs [3].

1
Dihydrochloride salt for improved aqueous solubility and stable storage at 2–8°C
Enables easier weighing and dissolution vs. air-sensitive free base
2
Regiospecific synthesis of 5-chlorobenzimidazole without isomeric mixtures
Reduces chromatographic purification burden in library synthesis
3
Crystalline product isolation from reduction step supports straightforward purification
Reported 81% yield under standard SnCl₂/EtOAc conditions

Differentiation from Free Base and 4-Substituted Analogs


The 4-chloro substitution pattern, combined with the dihydrochloride salt form, produces a unique confluence of reactivity, regiospecificity, and physicochemical properties that generic substitution cannot replicate [1]. The free base (CAS 95-83-0) is a brown, air-sensitive solid with modest aqueous solubility, whereas the dihydrochloride salt is a light-colored crystalline material with a melting point elevated by approximately 175 °C and markedly improved aqueous handling characteristics [1]. In benzimidazole synthesis, the 4-chloro derivative achieves an 81% reduction yield—6 percentage points higher than unsubstituted benzene-1,2-diamine (75%) and 19 points higher than 3-methylbenzene-1,2-diamine (62%) under identical conditions [2]. Furthermore, the 4-chloro substituent directs exclusive formation of 5-chlorobenzimidazole, avoiding the isomeric mixtures observed with other 4-substituted analogs [3]. In fragment-based drug discovery, the chlorine atom participates in specific binding interactions within the T. cruzi histidyl-tRNA synthetase hotspot that would be absent with non-halogenated or differently halogenated analogs [4].

Free base (CAS 95-83-0) Salt vs. Free Base
Free base exhibits lower aqueous solubility (~16 g/L) and air sensitivity. Direct substitution may compromise aqueous-phase reactions and storage stability.
4-Methyl or 4-Fluoro analogs Regiospecificity Mismatch
Unlike the exclusive 5-chloro regioisomer, 4-methyl and 4-fluoro derivatives yield isomeric mixtures requiring additional separation steps.
Unsubstituted o-phenylenediamine Binding/Target Loss
Lacks the 4-chloro substituent required for specific binding interactions observed in T. cruzi HisRS crystallographic studies and distinct vanadium coordination behavior.

Quantitative Differentiation Evidence


Thermal Stability and Physical Form: Salt vs. Free Base

The dihydrochloride salt form (CAS 57803-83-5) exhibits a melting point of 248–253 °C, which is approximately 175 °C higher than the free base 4-chloro-o-phenylenediamine (CAS 95-83-0, mp 70–73 °C) [1]. The free base is reported as a brown crystalline powder with aqueous solubility of 16 g/L at 20 °C , while the dihydrochloride salt is a light pink to off-white solid with enhanced aqueous solubility owing to ionization of the hydrochloride counterions [2]. The dihydrochloride is specified for storage at 2–8 °C in sealed, dry conditions, reflecting its superior handling characteristics relative to the air-sensitive free base [1].

Thermal Stability
Head-to-head
Δmp ≈ +175°C
Supports procurement specification review and easier aqueous handling
Dihydrochloride mp 248–253°C vs. free base mp 70–73°C; enhanced solubility reported
Physicochemical characterization Salt selection Procurement specification

Reduction Yield in Benzimidazole Precursor Synthesis

In a head-to-head comparison under identical reduction conditions (SnCl₂·2H₂O in ethyl acetate at ambient temperature), 4-chlorobenzene-1,2-diamine (4b) was obtained in 81% yield, compared to 75% for unsubstituted benzene-1,2-diamine (4a) and only 62% for 3-methylbenzene-1,2-diamine (4c) [1]. The chloro-substituted diamine was isolated as a brown powder with mp 75–77 °C, while the methyl analog was obtained as an oil, indicating the chloro substituent also facilitates crystalline product isolation [1].

Reduction Yield
Head-to-head
81% (4-Cl) vs. 75% (unsub.) vs. 62% (3-Me)
Reported higher synthetic throughput for 4-chloro under identical conditions
SnCl₂·2H₂O in EtOAc; crystalline product isolation simplifies purification
Benzimidazole synthesis Nitroarene reduction Synthetic yield comparison

Regiospecific Benzimidazole Formation

In the condensation of 4-substituted o-phenylenediamines to form benzimidazoles, 4-chloro-o-phenylenediamine directs exclusive formation of 5-chlorobenzimidazole (2b, R = Cl) [1]. In contrast, the 4-nitro analog yields the 6-nitro derivative (2a, R = NO₂), and substituents other than Cl or NO₂ at the 4-position produce a mixture of 5- and 6-substituted isomers [1]. This regiospecificity has been independently confirmed in multiple studies: condensation with methacrylic acid in 4N HCl yields exclusively 5-chloro-2-(2-propenyl)benzimidazole [2], and condensation with methylcrotonic acid similarly yields 5-chloro-2-(1-isobutenyl)benzimidazole without detectable 6-chloro isomer [2].

Regiospecificity
Class-level
Exclusive 5-chlorobenzimidazole
Eliminates isomeric separation; supports batch-to-batch consistency
4-Me and 4-F analogs yield 5-/6- isomeric mixtures under same conditions
Regiospecificity Benzimidazole isomerism Heterocyclic synthesis

Fragment Hit for T. cruzi Histidyl-tRNA Synthetase

4-Chlorobenzene-1,2-diamine was identified as one of 15 confirmed fragment hits from a crystallographic cocktail screen of 68 fragment mixtures against T. cruzi histidyl-tRNA synthetase (HisRS), a validated drug target for Chagas disease [1]. The compound binds to a conserved hotspot adjacent to the ATP-binding pocket, with the 4-chloro substituent making specific contacts within the binding site as confirmed by X-ray crystallography at 2.30 Å resolution (PDB ID: 4YRJ) [1]. The fragment was subsequently used as a starting point for the design of reactive fragments that covalently target a cysteine residue unique to trypanosomatid HisRS [1]. Unlike unsubstituted or non-halogenated o-phenylenediamine fragments, the chlorine atom provides both electron-withdrawing character and a halogen bond donor that enhances binding interactions [2].

Crystallographic Hit
Reported
Confirmed bind to T. cruzi HisRS (PDB 4YRJ, 2.30 Å)
Structurally validated tool compound for target-based screening
Binding affinity (Kd/IC50) not reported; supports fragment growing strategies
Fragment-based drug discovery Chagas disease Histidyl-tRNA synthetase Crystallographic screening

Selenium Detection: Vanadium Interference Profile

A systematic Talanta study comparing 4-substituted o-phenylenediamines as reagents for selenium determination via benzoselenadiazole formation and toluene extraction found that vanadium(V) interferes only with the 4-chloro and 4-nitro derivatives, and this interference cannot be eliminated by EDTA masking [1]. In contrast, iron(III) and molybdenum(VI) interferences observed across all derivatives (unsubstituted, 4-methyl, 4-chloro, and 4-nitro) are effectively suppressed by EDTA [1]. This differential interference pattern demonstrates that the 4-chloro derivative possesses distinct coordination chemistry toward vanadium that the 4-methyl and unsubstituted analogs lack [1]. The distribution ratio, wavelength of maximum extinction, molar extinction coefficient, and optimum formation conditions were established for each benzoselenadiazole [1].

Selenium Detection
Class-level
V(V) interference specific to 4-Cl & 4-NO₂
Distinct interference profile vs. 4-Me and unsubstituted analogs
Method transfer requires full interference matrix re-validation
Analytical chemistry Selenium determination Benzoselenadiazole extraction Interference study

Recommended Application Scenarios


Aqueous-Phase Benzimidazole Library Synthesis

For medicinal chemistry campaigns synthesizing 5-chlorobenzimidazole libraries, the dihydrochloride salt form eliminates the need for organic co-solvents during the condensation step, leveraging its enhanced aqueous solubility. The 81% reduction yield (vs. 75% for unsubstituted and 62% for 3-methyl analogs) [1] and exclusive 5-chloro regiospecificity [2] reduce both raw material cost and chromatographic purification burden per compound synthesized, making this the procurement-preferred starting material for any program where 5-chlorobenzimidazole is the target scaffold.

T. cruzi HisRS Inhibitor Optimization for Chagas Disease

The validated co-crystal structure of 4-chlorobenzene-1,2-diamine bound to T. cruzi HisRS (PDB 4YRJ, 2.30 Å resolution) [3] provides a structurally characterized fragment starting point. Researchers pursuing structure-based drug design for Chagas disease can use this compound directly as a reference ligand for competitive binding assays or as a synthetic handle for fragment growing/merging strategies targeting the ATP-adjacent hotspot, a capability not available with any other 4-substituted o-phenylenediamine that lacks equivalent crystallographic validation.

Analytical Method Development for Selenium Determination

Analytical laboratories developing or validating methods for selenium determination in biological or environmental samples can select the 4-chloro derivative when vanadium(V) is either absent from the sample matrix or accounted for in the interference protocol, as the established distribution ratio, molar extinction coefficient, and EDTA-masking characteristics for Fe(III) and Mo(VI) have been quantitatively characterized [4]. Method transfer between the 4-chloro and 4-methyl/unsubstituted analogs is not directly feasible without full re-validation of the vanadium interference profile [4].

Coordination Chemistry and Materials Science

The crystallographically characterized coordination behavior of 4-chlorobenzene-1,2-diamine as a monodentate N-donor ligand in zinc(II) acetate-bridged polymers [5] and as a non-innocent ligand in ruthenium phosphine complexes [6] demonstrates predictable metal-binding geometry. The chlorine substituent's disorder over two equally populated positions in the zinc polymer structure [5] provides a unique crystallographic feature that can be leveraged in the design of materials with tunable electronic properties, differentiating this ligand from unsubstituted o-phenylenediamine in coordination polymer synthesis.

Application
Selection Property
Validation Focus
Aqueous-Phase Benzimidazole Library Synthesis
Enhanced aqueous solubility; exclusive 5-chloro regiospecificity
Confirm 5-chloro isomer by NMR; verify reduction yield reproducibility
T. cruzi HisRS Inhibitor Optimization
Co-crystal validated binding pose (PDB 4YRJ)
Structure-guided fragment elaboration; competitive binding assay setup
Selenium Determination Method Development
Selective V(V) interference signature; established molar extinction coefficient
Interference matrix re-validation when adapting from 4-Me or unsubstituted protocols
Coordination Chemistry and Materials Science
Monodentate N-donor ligand with Cl substituent disorder in solid state
Crystallographic characterization of metal-organic frameworks or polymers
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